molecular formula C12H13N5O2 B2822376 4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole CAS No. 121218-45-9

4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole

Cat. No.: B2822376
CAS No.: 121218-45-9
M. Wt: 259.269
InChI Key: HBALNPXAQGTIKT-UHFFFAOYSA-N
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Description

4-Hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is a heterocyclic compound with a unique structure that combines an indole ring with a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced through a cyclization reaction involving appropriate precursors such as amidines or guanidines.

    Hydrazinyl Substitution: The hydrazinyl group can be introduced through the reaction of the intermediate compound with hydrazine hydrate under controlled conditions.

    Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]quinoline: Similar structure with a quinoline ring instead of an indole ring.

    4-Hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]benzimidazole: Similar structure with a benzimidazole ring.

Uniqueness

4-Hydrazinyl-7,8-dimethoxy-5H-pyrimido[5,4-b]indole is unique due to its specific combination of an indole ring with a pyrimidine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-18-8-3-6-7(4-9(8)19-2)16-11-10(6)14-5-15-12(11)17-13/h3-5,16H,13H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBALNPXAQGTIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=NC=N3)NN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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